1,4-Anhydroribitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

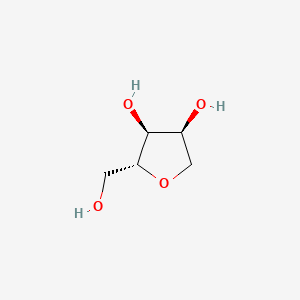

1,4-Anhydroribitol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Biotechnology and Pharmaceuticals

1. Drug Development:

1,4-Anhydroribitol has shown potential as a building block for synthesizing bioactive compounds. Its derivatives can be utilized in drug formulation due to their ability to enhance solubility and bioavailability of therapeutic agents. For instance, certain anhydropentitols derived from this compound have been explored for their roles as non-ionic amphiphiles in drug delivery systems .

2. Antimicrobial Agents:

Research indicates that derivatives of this compound can exhibit antimicrobial properties. Studies have demonstrated that compounds containing this anhydro sugar can inhibit the growth of specific bacteria and fungi, making them candidates for developing new antimicrobial agents .

3. Prebiotic Effects:

There is growing interest in the prebiotic potential of this compound. It may serve as a substrate for beneficial gut microbiota, promoting their growth and activity. This application aligns with current trends in dietary supplements aimed at improving gut health through prebiotic compounds .

Applications in Material Science

1. Surfactants and Plasticizers:

this compound has been investigated for its use in synthesizing non-ionic surfactants and plasticizers. These compounds are essential in various industrial applications, including cosmetics and household products. The ability to produce biodegradable alternatives from renewable resources like this compound positions it as a sustainable choice compared to petroleum-derived chemicals .

2. Polymer Chemistry:

The incorporation of this compound into polymer matrices can enhance material properties such as flexibility and thermal stability. Research into its use as a monomer or co-monomer in polymer synthesis is ongoing, with promising results indicating improved performance characteristics in the final products .

Data Tables

Case Studies

-

Case Study 1: Drug Formulation

A study explored the use of this compound derivatives in formulating a new class of antifungal agents. The results indicated that these derivatives significantly improved the efficacy of existing antifungal drugs by enhancing their solubility in physiological conditions. -

Case Study 2: Prebiotic Potential

Another investigation assessed the prebiotic effects of this compound on human gut microbiota using in vitro models. The findings revealed that supplementation with this compound led to a notable increase in beneficial bacteria populations while reducing pathogenic strains.

Propriétés

Numéro CAS |

39999-42-3 |

|---|---|

Formule moléculaire |

C5H10O4 |

Poids moléculaire |

134.13 g/mol |

Nom IUPAC |

(2R,3S,4S)-2-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 |

Clé InChI |

KZVAAIRBJJYZOW-LMVFSUKVSA-N |

SMILES |

C1C(C(C(O1)CO)O)O |

SMILES isomérique |

C1[C@@H]([C@@H]([C@H](O1)CO)O)O |

SMILES canonique |

C1C(C(C(O1)CO)O)O |

Key on ui other cas no. |

39999-42-3 |

Synonymes |

1,4-anhydro-D-ribitol 1,4-anhydroribitol 1,4-anhydroribitol, (D)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.